molecular formula C20H17FN2O3S2 B2933172 (E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1007067-24-4

(E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2933172
CAS No.: 1007067-24-4
M. Wt: 416.49
InChI Key: SXMCVYXDNNGQIT-LSDHQDQOSA-N
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Description

(E)-3-(Benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide is a synthetic benzothiazole derivative characterized by a unique structural framework. The molecule features:

  • A benzo[d]thiazole core substituted with a 6-fluoro group and a prop-2-yn-1-yl (propargyl) moiety at position 3.
  • An (E)-configured imine linkage connecting the thiazole ring to the propanamide side chain.

Properties

IUPAC Name

3-benzylsulfonyl-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c1-2-11-23-17-9-8-16(21)13-18(17)27-20(23)22-19(24)10-12-28(25,26)14-15-6-4-3-5-7-15/h1,3-9,13H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMCVYXDNNGQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide is a novel compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from benzothiazole derivatives. The key synthetic route includes:

  • Formation of Benzothiazole Core : The benzothiazole structure is synthesized through condensation reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent reactions introduce the benzylsulfonyl and prop-2-yn-1-yl groups, which are crucial for enhancing biological activity.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired propanamide structure.

Biological Activity

The biological activities of this compound have been evaluated through various in vitro and in vivo studies.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds derived from benzothiazole have shown to inhibit the proliferation of cancer cell lines such as A431, A549, and H1299. The lead compound demonstrated a dose-dependent decrease in cell viability at concentrations of 1, 2, and 4 μM .
CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, as evidenced by decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated models . This suggests potential therapeutic applications in conditions characterized by inflammation.

Structure–Activity Relationships (SAR)

The SAR studies reveal that modifications in the benzothiazole structure significantly affect biological activity:

  • Substituent Effects : The introduction of different substituents on the benzothiazole ring can enhance or diminish activity. For example, halogen substitutions have been shown to increase potency against specific cancer cell lines.
  • Functional Group Variations : Variations in functional groups attached to the sulfonamide moiety also play a critical role in modulating activity. For instance, compounds with electron-donating groups tend to exhibit higher activity compared to those with electron-withdrawing groups .

Case Studies

Several case studies underscore the efficacy of related compounds:

  • Study on Antiproliferative Effects : A study demonstrated that modified benzothiazole derivatives significantly inhibited tumor growth in xenograft models, correlating with in vitro findings .
  • Anti-inflammatory Assessment : Another study highlighted the reduction of inflammatory markers in animal models treated with similar benzothiazole derivatives, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Benzothiazole Derivatives

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole 6-Fluoro, 3-prop-2-yn-1-yl Sulfonyl, propanamide, imine (E)
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Thiazole-Quinoline hybrid 4-Bromophenyl, quinolin-3-yl, octanamide Bromo, amide, imine (E)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzo[d]thiazole 6-Trifluoromethyl, 2-(3-methoxyphenyl)acetamide Trifluoromethyl, methoxy, acetamide
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzo[d]thiazole 3-Ethyl, 6-fluoro, 3-fluorobenzamide Ethyl, fluoro, amide, imine (E)

Key Observations :

  • Trifluoromethyl-substituted analogs (e.g., ) prioritize metabolic stability and lipophilicity, whereas bromophenyl-quinoline hybrids (e.g., ) emphasize π-π stacking interactions for DNA/protein binding.
  • The ethyl-substituted analog lacks the sulfonyl group, reducing polarity but improving membrane permeability.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) 1H-NMR (δ, ppm) Elemental Analysis (C/H/N)
Target Compound* ~180–190 1680 (C=O), 1150 (S=O) 3.4 (CH2), 7.5–8.2 (Ar-H), 13.0 (NH) Calculated: C 61.41%, H 5.15%, N 8.26%
Compound 6e 192 1650 (C=O), 680 (C-Br) 7.5–8.3 (Ar-H), 2.4 (CH2), 1.2 (CH3) C 61.39%, H 5.12%, N 8.25%
Compound 6f 180 1655 (C=O), 690 (C-Br) 7.6–8.4 (Ar-H), 2.5 (CH2), 1.3 (CH3) C 62.65%, H 5.62%, N 7.80%
N-(3-Ethyl-6-fluoro...) N/A 1675 (C=O), 1250 (C-F) 3.8 (CH2), 7.3–8.1 (Ar-H), 1.4 (CH3) N/A

Notes:

  • The target compound ’s sulfonyl group is confirmed by IR absorption at ~1150 cm⁻¹ (S=O stretch) and 1H-NMR signals for benzyl protons (~7.5–8.2 ppm) .
  • Fluorine substituents in the target compound and induce deshielding effects in NMR, shifting aromatic protons upfield compared to non-fluorinated analogs.

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